Onjisaponin B

Sedative-hypnotic Polygala saponins Gastrointestinal safety

Researchers studying neurodegenerative proteinopathies often face unreliable autophagy induction or secretase-mediated artifacts. Onjisaponin B solves this by directly activating AMPK-mTOR for clean, non-secretase degradation of amyloid, tau, and mutant huntingtin. - Non-secretase β-amyloid reduction: IC50 = 10 μM in HEK293/APPswe cells; oral efficacy confirmed at 10 mg/kg/day in APP/PS1 mice. - Autophagic clearance of mutant α-synuclein & huntingtin: Effective at 6.25-50 μM in PC-12 cells. - Superior sedation-safety profile vs. tenuifolin & senegenin (rank: OJB > TEN > SNG). Supplied with full analytical documentation (HPLC, MS, NMR) and batch-specific CoA. Global shipping under ambient/blue ice; stock typically available in 5 mg and larger research packs.

Molecular Formula C75H112O35
Molecular Weight 1573.7 g/mol
CAS No. 35906-36-6
Cat. No. B150408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOnjisaponin B
CAS35906-36-6
Synonymsonjisaponin B
Molecular FormulaC75H112O35
Molecular Weight1573.7 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)C)OC4C(C(C(CO4)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)OC(=O)C67CCC(CC6C8=CCC9C(C8(CC7)CO)(CCC1C9(CC(C(C1(C)C(=O)O)OC1C(C(C(C(O1)CO)O)O)O)O)C)C)(C)C)C)OC(=O)C=CC1=CC=C(C=C1)OC)O)O)O
InChIInChI=1S/C75H112O35/c1-30-44(81)48(85)53(90)63(99-30)107-59-58(105-43(80)17-12-33-10-13-34(97-9)14-11-33)32(3)101-67(60(59)108-64-56(93)51(88)57(31(2)100-64)106-62-52(89)47(84)40(28-98-62)104-65-54(91)49(86)45(82)38(26-76)102-65)110-69(96)74-21-20-70(4,5)24-36(74)35-15-16-41-71(6)25-37(79)61(109-66-55(92)50(87)46(83)39(27-77)103-66)73(8,68(94)95)42(71)18-19-72(41,7)75(35,29-78)23-22-74/h10-15,17,30-32,36-42,44-67,76-79,81-93H,16,18-29H2,1-9H3,(H,94,95)/b17-12+/t30-,31-,32+,36-,37-,38+,39+,40+,41+,42+,44-,45-,46+,47-,48+,49-,50-,51-,52+,53+,54+,55+,56+,57-,58-,59-,60+,61-,62-,63-,64-,65-,66-,67-,71+,72+,73-,74-,75-/m0/s1
InChIKeyQSTBHNPMHXYCII-KJCIHCEPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Onjisaponin B Procurement Guide


Onjisaponin B (CAS 35906-36-6), also known as Senegin III, is a triterpenoid saponin isolated from the roots of Polygala tenuifolia Willd., a traditional Chinese medicinal herb used for cognitive enhancement [1]. Structurally, it is a complex glycoside of presenegenin with multiple sugar moieties including glucose, galactose, xylose, rhamnose, and fucose, acylated with a 4-methoxycinnamoyl group, possessing a molecular formula of C75H112O35 and a molecular weight of 1573.67 g/mol . Onjisaponin B has demonstrated multi-target neuroprotective activities, including autophagy induction, β-amyloid reduction, acetylcholinesterase inhibition, and anti-inflammatory effects, making it a specialized tool for preclinical studies of Alzheimer's disease, Parkinson's disease, and Huntington's disease [2].

Probe type Triterpenoid saponin for neurodegeneration pathway studies
Pathway coverage Supports autophagy, Aβ processing, and neuroinflammation models
Glycosylation Intact glycosylation pattern required for reported activities

Onjisaponin B Irreplaceability


Polygala tenuifolia contains a family of structurally related triterpenoid saponins sharing the presenegenin aglycone core but differing in glycosylation patterns, acylation, and side-chain modifications. These structural variations critically impact biological activity profiles, potency, and toxicity [1]. For instance, Onjisaponin B exhibits superior sedative-hypnotic effects compared to its deglycosylated derivatives tenuifolin (TEN) and senegenin (SNG), with an activity rank of OJB > TEN > SNG [2]. Furthermore, Onjisaponin B promotes autophagic clearance of mutant proteins via a distinct AMPK-mTOR mechanism, while other saponins like tenuifolin act primarily through BACE1 inhibition [3]. Generic substitution without quantitative evidence risks compromising experimental reproducibility and therapeutic window.

Deglycosylated analogs (tenuifolin, senegenin) may exhibit reduced sedative-hypnotic activity; OJB > TEN > SNG rank reported.
Autophagy mechanism differs; AMPK-mTOR pathway response may not be replicated by tenuifolin.
AChE inhibition profile differs; polygalasaponin XXVIII may be more potent for AChE-focused assays.

Onjisaponin B Comparative Evidence


Sedative-Hypnotic Activity vs. Tenuifolin and Senegenin

In a direct head-to-head comparison, Onjisaponin B (OJB) demonstrated significantly greater sedative-hypnotic efficacy than its deglycosylated analogs tenuifolin (TEN) and senegenin (SNG) in a pentobarbital-induced sleep mouse model, with a clear activity ranking of OJB > TEN > SNG [1]. Onjisaponin B increased both the number of sleeping mice and prolonged sleep duration, while senegenin showed no significant effect, highlighting the critical role of intact glycosylation for pharmacological activity [2].

Sedative-hypnotic
Direct head-to-head
Rank: OJB > TEN > SNG (pentobarbital-induced sleep, mice)
Supports sedation model-response context
Doses 20–200 mg/kg; OJB increased sleeping mice and duration
Sedative-hypnotic Polygala saponins Gastrointestinal safety

Gastrointestinal Toxicity vs. Tenuifolin and Senegenin

In a comparative evaluation of gastrointestinal irritation, Onjisaponin B (OJB) exhibited a more favorable safety profile than tenuifolin (TEN) and senegenin (SNG), with the rank order for protection against gastric PGE2 reduction and overall gastrointestinal damage being OJB > TEN > SNG [1]. At a dose of 200 mg/kg administered intragastrically, all three compounds significantly decreased gastric PGE2 levels, but OJB showed the least severe reduction, correlating with lower irritation potential [2].

GI tolerability
Direct head-to-head
Rank: OJB > TEN > SNG (least gastric PGE₂ reduction, 200 mg/kg i.g.)
Supports GI tolerability endpoint review
Lower irritation potential reported; intestinal TNF-α measured
Gastrointestinal toxicity Polygala saponins Safety profile

β-Amyloid Reduction in APP/PS1 Mice

Onjisaponin B (10 mg/kg/day, oral) significantly reduced β-amyloid (Aβ) pathology and improved cognitive deficits in APP/PS1 transgenic mice, a well-established Alzheimer's disease model [1]. In HEK293/APPswe cells, Onjisaponin B decreased Aβ production with an IC50 of 10 μM without directly inhibiting BACE1 or γ-secretase, instead promoting amyloid precursor protein (APP) degradation [2]. In contrast, tenuifolin has been reported to inhibit β-site APP lyase (BACE1) directly [3], indicating distinct molecular mechanisms.

Aβ reduction
Cross-study comparable
IC₅₀ 10 μM (HEK293/APPswe); promotes APP degradation, not BACE1 inhibition
Supports APP degradation pathway interpretation
10 mg/kg/day oral improved cognition in APP/PS1 mice
Alzheimer's disease β-amyloid APP processing

Autophagy-Mediated α-Synuclein & Huntingtin Clearance

Onjisaponin B (6.25-50 μM) enhances autophagic flux and accelerates the degradation of mutant A53T α-synuclein and mutant huntingtin (Htt) in PC-12 cells, an effect linked to activation of the AMPK-mTOR signaling pathway [1]. This autophagic enhancement leads to reduced oligomerization of α-synuclein in HeLa cells and attenuation of cytotoxicity . While other Polygala saponins also exhibit neuroprotective effects, Onjisaponin B has been specifically patented as a novel autophagy enhancer for neurodegenerative diseases [2], distinguishing it from analogs that lack this documented mechanism.

Autophagy induction
Supporting evidence
6.25–50 μM enhances clearance of mutant Htt and A53T α-synuclein; AMPK-mTOR activation
Supports autophagy flux assay interpretation
PC-12 and HeLa cells; reduces α-synuclein oligomerization
Autophagy Parkinson's disease Huntington's disease

AChE Inhibition vs. Polygalasaponin XXVIII

In a 2025 study, Onjisaponin B was evaluated alongside three other oleanane-type triterpenoid saponins from Polygala tenuifolia for AChE inhibitory activity [1]. While polygalasaponin XXVIII exhibited an IC50 of 12.3 ± 1.6 μM (compared to tacrine IC50 = 3.2 ± 1.8 μM), Onjisaponin B showed relatively weaker AChE inhibition, suggesting that the additional glycosyl substituents on Onjisaponin B may reduce binding affinity to the enzyme active site [2].

AChE inhibition
Direct head-to-head
Onjisaponin B weaker; polygalasaponin XXVIII IC₅₀ 12.3 μM (tacrine 3.2 μM)
Not preferred for AChE-focused studies; consider alternative
Ellman's method in vitro
Acetylcholinesterase Alzheimer's disease Cognitive enhancement

cAMP PDE Inhibition Among Congeners

Early pharmacological studies established that Onjisaponin B, along with onjisaponins E, F, and G, inhibit cAMP phosphodiesterase activity . However, the reported effective doses vary: a butanol-soluble fraction containing Onjisaponin B was active at 6.25 mg/kg in mice, while purified onjisaponins E, F, and G required 20 mg/kg for comparable inhibition [1]. This suggests that Onjisaponin B may be more potent on a weight basis than its later-eluting congeners, though direct head-to-head comparisons of pure compounds are lacking.

cAMP PDE inhibition
Class-level inference
Onjisaponin B fraction active at 6.25 mg/kg vs. 20 mg/kg for onjisaponins E/F/G (mice)
Data to verify; may support sedative mechanism context
Fraction comparison; direct pure-compound data lacking
cAMP phosphodiesterase Sedative Onjisaponin analogs

Onjisaponin B Research Applications


APP Degradation & Aβ Clearance in AD

Onjisaponin B is uniquely suited for studies investigating non-secretase-mediated reduction of β-amyloid, as it promotes APP degradation (IC50 = 10 μM in HEK293/APPswe cells) rather than inhibiting BACE1 or γ-secretase. Its oral efficacy in APP/PS1 transgenic mice (10 mg/kg/day) makes it valuable for in vivo preclinical AD research [1]. Researchers comparing secretase-dependent vs. secretase-independent Aβ reduction should select Onjisaponin B over tenuifolin, which acts via BACE1 inhibition [2].

Autophagy for Parkinson's & Huntington's Disease

Onjisaponin B is a validated autophagy enhancer that accelerates degradation of mutant α-synuclein and huntingtin via AMPK-mTOR activation (effective at 6.25-50 μM in PC-12 cells) [1]. Its patented use as an autophagy modulator for neurodegenerative proteinopathies distinguishes it from other Polygala saponins lacking this specific characterization [2]. Researchers requiring a natural product autophagy inducer with defined molecular targets for PD or HD models should procure Onjisaponin B.

Sedative-Hypnotic Activity & GI Safety

For studies requiring sedation or sleep promotion, Onjisaponin B demonstrates superior activity to tenuifolin and senegenin (rank: OJB > TEN > SNG) and also exhibits the most favorable gastrointestinal safety profile among these three Polygala saponins [1]. This dual advantage makes Onjisaponin B the optimal choice for in vivo sedation studies where tolerability is a concern [2].

Cognitive Impairment & Neuroinflammation Models

Onjisaponin B (1-2 mg/kg i.p. or 10-20 mg/kg oral) effectively attenuates LPS-induced cognitive deficits and D-galactose-induced aging-related cognitive impairment by reducing hippocampal inflammatory cytokines (IL-1β, IL-6, TNF-α) and oxidative stress markers (MDA, GSH) [1] [2]. Its multi-pathway action (SIRT1/Nrf-2/HO-1 and NF-κB) makes it a useful tool for investigating neuroinflammation and oxidative stress in aging and neurodegeneration .

Application
Selection Property
Validation Focus
APP processing & Aβ clearance studies
Non-secretase APP degradation mechanism
APP degradation pathway validation
Autophagy-mediated neurodegeneration proteinopathy models
AMPK-mTOR autophagy enhancer
Autophagic flux assay context
Sedative-hypnotic research & GI tolerability studies
Intact glycosylation-dependent sedative activity
Sedation and GI irritation endpoint monitoring
Neuroinflammation & oxidative stress models
Inflammatory cytokine pathway research tool
SIRT1/NF-κB/Nrf-2 pathway response context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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